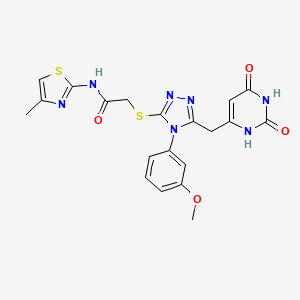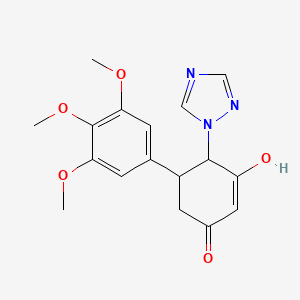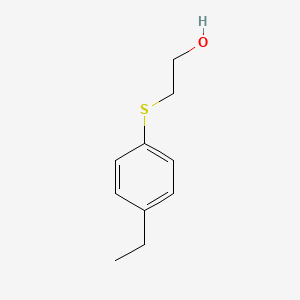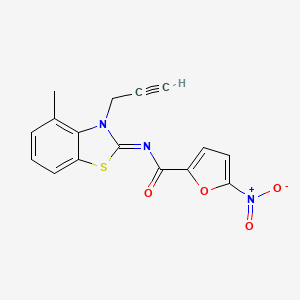
N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide” is a complex organic compound. It likely contains a benzofuran core, which is a type of aromatic compound . The compound also likely contains a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of the benzofuran core and the various attached groups. The benzofuran core would contribute to the aromaticity of the compound .
Chemical Reactions Analysis
The compound would likely undergo various chemical reactions depending on the conditions. For example, the chlorobenzoyl group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzoyl group could potentially affect the compound’s reactivity .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide, due to its complex molecular structure, is of interest in studies focusing on the intermolecular interactions and molecular geometry of organic compounds. Research on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has shown that molecular interactions, including dimerization and crystal packing, can significantly influence the dihedral angles and rotational conformation of aromatic rings. This understanding is crucial for the design of molecules with desired physical and chemical properties (Karabulut et al., 2014).
Synthesis and Antimicrobial Properties
Compounds with structural similarities to N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide have been synthesized and evaluated for their antimicrobial properties. For example, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and showed promising in vitro antibacterial and antifungal activities against various strains of bacteria and fungi. These findings highlight the potential of such compounds in developing new therapeutic agents for microbial diseases (Desai et al., 2013).
Novel Derivatives and Pharmacological Evaluation
Research on derivatives of benzamide, such as 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, has shown significant anticonvulsant activity in pharmacological evaluations. These compounds, designed to bind to benzodiazepine receptors, also exhibited sedative-hypnotic activity without impairing learning and memory, indicating their potential in developing new treatments for convulsive disorders (Faizi et al., 2017).
Crystal Growth and Optical Properties
The study of heterocyclic compounds, like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, involves crystal growth and examination of their optical and thermal properties. Such research contributes to understanding the material's stability and potential applications in optical devices. The antibacterial and antifungal activities of these compounds further underscore their utility in various fields, including pharmaceuticals and materials science (Prabukanthan et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , given its potential target. By inhibiting Prostaglandin G/H synthase 1, it could disrupt the conversion of arachidonic acid to prostaglandins. This would lead to a decrease in the levels of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever generation.
Pharmacokinetics
Similar compounds have been found to have varying degrees of absorption and distribution within the body . The metabolism and excretion of this compound would likely depend on its chemical structure and the specific metabolic pathways present in the body.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-29-18-8-4-3-6-16(18)24(28)26-20-17-7-5-9-19(30-2)22(17)31-23(20)21(27)14-10-12-15(25)13-11-14/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUJWRQIFGYRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=CC=C3OC)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)


![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)

![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460788.png)

![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-bromobenzamide](/img/structure/B2460794.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)
![4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2460799.png)